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molecular formula C11H15N3O B571543 (4-Aminophenyl)(piperazin-1-yl)methanone CAS No. 72141-42-5

(4-Aminophenyl)(piperazin-1-yl)methanone

Cat. No. B571543
M. Wt: 205.261
InChI Key: RFAQDEHQJBGLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922203

Procedure details

4-aminobenzoic acid (Aldrich 99%) was reacted stoichiometrically with benzyl chloroformate (Aldrich 95%) in THF solvent in the presence of pyridine acid acceptor initially at 2-25° C. for 1 hour then refluxed 75° C. for 2 hours. After evaporation of solvent, washing the solids in water, filtering and drying, the resulting N-CBZ-protected product was obtained in 85% yield. This compound was first reacted with a stoichiometric quantity of 1,1'-carbonyl diimidazole at room temperature for 2 hours in DMF/THF solvent. A stoichiometric amount of ethyl-1-piperazine carboxylate (Lancaster 99%) in THF was then added to this mix, kept at room temperature for 1 hour, then refluxed at 80° C. for 8 hours. The reaction solution was evaporated to a solid residue, washed with water, filtered and finally dried to obtain the solid diprotected product in 90% yield. This solid was deprotected in excess 5N hydrobromic acid in acetic acid at 48° C. for 10 hours. After evaporation of acidic fluids, the solid residue was washed with acetone then ether, filtered and dried as the dihydrobromide salt. Dissolution of this salt in a stirred aqueous suspension of 2× equivalents of strong base anion exchange resin (Amberlite IRA-400-OH) followed by filtration and washing of resin, evaporation of filtrates and azeotropic drying in anhydrous ethanol then in 1,2-dichloroethane, gave dry 4-aminobenzoyl piperazine (4ABP) solid in 50% yield. 3ABP was prepared in the same manner as above but starting with 3-aminobenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DMF THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
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Quantity
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Type
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Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.ClC(OCC1C=CC=CC=1)=O.[C:22]([N:29]1[CH:33]=[CH:32][N:31]=[CH:30]1)(N1C=CN=C1)=O.C(OC(N1CCNCC1)=O)C.Br>C1COCC1.CN(C=O)C.C1COCC1.C(O)(=O)C.N1C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([N:29]2[CH2:33][CH2:32][NH:31][CH2:30][CH2:22]2)=[O:8])=[CH:9][CH:10]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
DMF THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
WASH
Type
WASH
Details
washing the solids in water
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
was obtained in 85% yield
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 80° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated to a solid residue
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
finally dried
CUSTOM
Type
CUSTOM
Details
to obtain the solid diprotected product in 90% yield
CUSTOM
Type
CUSTOM
Details
After evaporation of acidic fluids
WASH
Type
WASH
Details
the solid residue was washed with acetone
FILTRATION
Type
FILTRATION
Details
ether, filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried as the dihydrobromide salt
DISSOLUTION
Type
DISSOLUTION
Details
Dissolution of this salt
ADDITION
Type
ADDITION
Details
in a stirred aqueous suspension of 2× equivalents of strong base anion exchange resin (Amberlite IRA-400-OH)
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
washing of resin, evaporation of filtrates
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
azeotropic drying in anhydrous ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C(=O)N2CCNCC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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